2,4-Difluoroquinazoline
Overview
Description
2,4-Difluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoroquinazoline typically involves the reaction of 2-amino-4,5-difluorobenzoic acid with an amidation reagent, followed by cyclization and chlorination reactions. The process can be summarized as follows :
Amidation Reaction: 2-amino-4,5-difluorobenzoic acid is mixed with an amidation reagent and a catalyst, and the reaction is carried out to form 2-amino-4,5-difluorobenzamide.
Cyclization Reaction: The obtained 2-amino-4,5-difluorobenzamide undergoes cyclization in the presence of a cyclization reagent at high temperature to form 6,7-difluoro-3,4-dihydroquinazoline-4-one.
Chlorination Reaction: The 6,7-difluoro-3,4-dihydroquinazoline-4-one is then chlorinated to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials is emphasized to ensure safety and environmental protection .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoroquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinazoline N-oxides back to the parent quinazoline compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution: Halogenation reagents like chlorine and bromine are used for substitution reactions.
Major Products:
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Parent quinazoline compound.
Substitution Products: Various halogen-substituted quinazolines.
Scientific Research Applications
2,4-Difluoroquinazoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Difluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. By stabilizing the enzyme-DNA complex, this compound induces DNA strand breaks, leading to cell death .
Comparison with Similar Compounds
- 2,4-Dichloroquinazoline
- 6,7-Difluoroquinazoline
- 2,4-Dichloro-6,7-difluoroquinazoline
Comparison: 2,4-Difluoroquinazoline is unique due to the presence of fluorine atoms at the 2 and 4 positions, which enhances its chemical stability and biological activity compared to other quinazoline derivatives.
Properties
IUPAC Name |
2,4-difluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBWWUHBVFUMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205155 | |
Record name | Quinazoline, 2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56595-10-9 | |
Record name | Quinazoline, 2,4-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056595109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinazoline, 2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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